molecular formula C9H9IO3 B3265695 3-(2-Hydroxy-5-iodophenyl)propanoic acid CAS No. 408531-67-9

3-(2-Hydroxy-5-iodophenyl)propanoic acid

Cat. No.: B3265695
CAS No.: 408531-67-9
M. Wt: 292.07 g/mol
InChI Key: FUHAWPDBDHUXLH-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is a derivative of propanoic acid, featuring a hydroxy group at the 2-position and an iodine atom at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-hydroxyphenylpropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxo-5-iodophenyl)propanoic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 3-(2-hydroxyphenyl)propanoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(2-oxo-5-iodophenyl)propanoic acid

    Reduction: 3-(2-hydroxyphenyl)propanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Hydroxy-5-iodophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated aromatic compounds.

    Biology: The compound can be used as a probe in biological studies to investigate the role of iodine in biochemical processes.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-5-iodophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-iodobenzenepropanoic acid
  • 3-(2-Hydroxyphenyl)propanoic acid
  • 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

Uniqueness

3-(2-Hydroxy-5-iodophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and iodine groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

IUPAC Name

3-(2-hydroxy-5-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHAWPDBDHUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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